1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine
Overview
Description
1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ethylation of 4-Ethoxy-3-methylphenylsulfonyl chloride: This step involves the reaction of 4-ethoxy-3-methylphenylsulfonyl chloride with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Formation of the Piperidine Ring: The ethylated intermediate is then reacted with piperidine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its sulfonyl group is known to enhance the bioavailability and stability of drug molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)sulfonyl-2-ethylpiperidine: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)sulfonyl-2-ethylpiperidine: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.
1-(4-Ethoxy-3-methylphenyl)sulfonyl-2-methylpiperidine: Has a methyl group on the piperidine ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-2-ethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-4-14-8-6-7-11-17(14)21(18,19)15-9-10-16(20-5-2)13(3)12-15/h9-10,12,14H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGIICDUDGGNOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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